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Cat. No.: B609514

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant gap in publicly available data
regarding the specific dosage of NDI-091143 in mouse models. While its mechanism of action
and in vitro potency are documented, detailed in vivo dosing schedules, administration routes,
and efficacy data in preclinical mouse models have not been published in the peer-reviewed
literature. The following application notes and protocols are therefore based on the compound's
known mechanism, general principles of preclinical in vivo studies, and data from other ATP-
citrate lyase (ACLY) inhibitors. This information should be used as a guideline for designing
initial dose-finding and efficacy studies, not as a definitive protocol.

Introduction to NDI-091143

NDI-091143 is a potent and high-affinity inhibitor of human ATP-citrate lyase (ACLY).[1][2]
ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-
CoAin the cytoplasm.[3][4] This cytoplasmic pool of acetyl-CoA is a fundamental building block
for the de novo synthesis of fatty acids and cholesterol.[4][5] By inhibiting ACLY, NDI-091143
effectively reduces the availability of acetyl-CoA, thereby impacting lipid biosynthesis. This
mechanism makes ACLY an attractive therapeutic target for metabolic diseases and cancer.

Mechanism of Action:
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NDI-091143 functions as an allosteric inhibitor of ACLY.[6] It binds to a hydrophobic cavity
adjacent to the citrate-binding site, inducing significant conformational changes in the enzyme.
[6] This structural alteration indirectly blocks the binding and recognition of citrate, thereby
inhibiting the enzyme's catalytic activity.[1] Kinetic studies have shown that NDI-091143 is
competitive with respect to citrate.[7]

General Protocols for In Vivo Administration in
Mouse Models

Due to the lack of specific dosage information for NDI-091143, researchers should perform
initial dose-range finding and maximum tolerated dose (MTD) studies. The following are
general guidelines for the administration of small molecule inhibitors like NDI-091143 to mice.

Formulation

The choice of vehicle for in vivo administration is critical and depends on the physicochemical
properties of the compound and the intended route of administration. Chemical suppliers for
NDI-091143 suggest the following formulations for in vivo use. It is recommended to prepare
the working solution fresh for each use.

Table 1: Suggested Formulations for In Vivo Studies
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Formulation Components Final Concentration Preparation Notes

Add solvents sequentially,
ensuring the solution is clear
10% DMSO, 40% PEG300, before adding the next
) = 2.08 mg/mL )
5% Tween 80, 45% Saline component. Heating and/or
sonication may be required to

aid dissolution.

Prepare a clear stock solution
= 2.08 mg/mL in DMSO first, then add to the
SBE-[3-CD solution.

10% DMSO, 90% (20% SBE-
B-CD in Saline)

Prepare a clear stock solution

in DMSO first, then add to the
10% DMSO, 90% Corn OiIl > 2.08 mg/mL corn oil. This formulation may

not be suitable for long-term

studies (over half a month).

Source: MedchemExpress.com

Routes of Administration

Common administration routes for small molecule inhibitors in mice include oral gavage (PO)
and intraperitoneal injection (IP). The choice of route should be based on the compound's oral
bioavailability and the experimental design.

o Oral Gavage (PO): Suitable for compounds with good oral bioavailability.

 Intraperitoneal Injection (IP): Often used for compounds with poor oral bioavailability or to
bypass first-pass metabolism.

Dosage Information for Other ACLY Inhibitors (for
Reference Only)

CRITICAL NOTE: The following data is provided for informational purposes only to illustrate
dosages used for other ACLY inhibitors in mouse models. These dosages are not directly
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applicable to NDI-091143 and should not be used without conducting compound-specific dose-
finding studies.

Table 2: In Vivo Dosages of Other ACLY Inhibitors in Mouse Models

Mouse Administrat  Study Key
Compound Dosage ] . T
Model ion Route Duration Findings
Reduced
) ] plasma
High-fat diet-
) 10 and 100 ) cholesterol,
BMS-303141 induced In diet (oral) 34 days ] )
] mg/kg/day triglycerides,
obese mice ]
and fasting
glucose.[8][9]
) Reduced
db/db mice o
) serum lipids
(model of Intragastricall
BMS-303141 ) ) 50 mg/kg/day 30 days and renal
e
Yp lipogenic
diabetes)
enzymes.
Alleviated
] endotoxemia-
) Intraperitonea i
Sepsis o 16 hours induced
BMS-303141 50 mg/kg | injection ) ]
mouse model ) post-LPS inflammation
(single dose)
and organ
injury.[10]
HepG2 Inhibited
BMS-303141  xenograft 5 mg/kg/day Oral 8 days tumor growth.
nude mice [11]
Attenuated
Ldlr-/- mice hypercholest
Bempedoic on a high-fat, erolemia,
) ) 3,10, and 30 ) )
Acid (ETC- high- In diet (oral) 12 weeks hypertriglycer
mg/kg/day ) ]
1002) cholesterol idemia, and
diet atheroscleros
is.[12]
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Signaling Pathway and Experimental Workflow
Diagrams
ATP-Citrate Lyase (ACLY) Signaling Pathway
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Preclinical Evaluation of an ACLY Inhibitor
1. Establish Mouse Model
(e.g., Diet-induced obesity, Cancer Xenograft)

l

( 2. Dose-Range Finding & MTD Studies )
- e

Determine safe and tolerated dose rang

;

3. Efficacy Study Design
- Randomize mice into groups (Vehicle, Inhibitor Doses)
- Define treatment schedule (e.g., daily, 5 days/week)
- Define study duration

l

4. Compound Administration
(e.g., Oral Gavage, IP Injection)

reatment Period

5. Monitoring & Data Collection
- Body weight, tumor volume, food intake
- Blood collection for PK and biomarker analysis

;

6. Endpoint Analysis
- Harvest tissues
- Histopathology
- Biomarker analysis (e.qg., lipid levels, gene expression)

(7. Data Analysis & Interpretatior)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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